4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Description
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a butanoic acid chain and at position 5 with an N-(2-methylphenyl)carbamoyl group.
Properties
IUPAC Name |
4-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-5-2-3-6-10(9)15-13(20)14-17-16-11(21-14)7-4-8-12(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMGVGOHEIAGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the reaction of 2-methylphenyl isocyanate with 2-amino-1,3,4-thiadiazole-5-carboxylic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its role in pharmaceutical development. Its derivatives exhibit a range of biological activities that make them suitable for drug formulation. Notable applications include:
- Anti-inflammatory Agents : Compounds derived from thiadiazole structures have shown significant anti-inflammatory properties. Research indicates that they can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Studies have demonstrated that certain thiadiazole derivatives possess anticancer properties. For instance, compounds similar to 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Analgesics : Thiadiazole derivatives are also being explored as analgesics. Their ability to modulate pain pathways suggests potential use in pain management therapies .
Agricultural Chemistry
In the field of agricultural chemistry, this compound serves as a building block for developing agrochemicals:
- Pesticides and Herbicides : The compound's structural features allow it to be modified into effective pesticides and herbicides. These formulations help protect crops from pests and diseases while minimizing environmental impact .
Material Science
The compound is being investigated for its potential applications in material science:
- Polymer Development : Researchers are exploring the use of thiadiazole derivatives in creating advanced polymers with enhanced properties such as durability and resistance to environmental factors. These materials could find applications in coatings and other protective materials .
Biochemical Research
In biochemical research, this compound is utilized for studying various biological mechanisms:
- Enzyme Inhibition Studies : The compound is employed to investigate enzyme inhibition and receptor interactions. This research aids in identifying new therapeutic targets for diseases such as cancer and metabolic disorders .
Case Studies and Research Findings
Several studies highlight the effectiveness of thiadiazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table compares key structural and functional attributes of the target compound with its analogues:
Key Findings and Trends
Core Heterocycle Impact :
- Thiadiazole vs. Oxadiazole : Compounds with 1,3,4-thiadiazole (e.g., target compound, ) often exhibit antimicrobial and cytotoxic activities, likely due to sulfur's electron-withdrawing effects and enhanced membrane permeability . In contrast, 1,3,4-oxadiazole derivatives () demonstrate potent enzyme inhibition (e.g., Rho/Myocar), attributed to oxadiazole's superior metabolic stability and planar geometry .
Substituent Effects: Carboxylic Acid vs. Sulfonic Acid: Butanoic acid (target compound) provides moderate acidity and solubility, whereas benzenesulfonic acid () increases acidity and hydrophilicity, enhancing antimicrobial activity . Aryl Modifications: Fluorine substitution (3-fluorophenyl in ) improves binding affinity via electronegativity and van der Waals interactions, while 2-methylphenyl (target compound) balances lipophilicity and steric hindrance .
Biological Activity: Antimicrobial Activity: Thiadiazole derivatives with sulfonic acid () or butylthio groups () show significant antimicrobial effects, with MIC values comparable to standard drugs . Enzyme Inhibition: Oxadiazole-thioalkanoic acids () exhibit inhibitory potency against Rho/Myocar, with chloro and propyl substituents enhancing lipophilicity and target engagement .
Biological Activity
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings and relevant case studies.
The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides with various carbonyl compounds. The specific compound in focus can be synthesized through the reaction of 2-methylphenylamine with appropriate thioketones and carboxylic acids under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the structure.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Several studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Activity : Thiadiazole derivatives are also recognized for their antibacterial and antifungal activities. Research indicates that compounds with a thiadiazole backbone can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Anticancer Activity
A study evaluated the anticancer potential of various thiadiazole derivatives against different cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, one derivative showed an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative effects .
Antimicrobial Activity
In a comparative study on antimicrobial efficacy, several thiadiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as antimicrobial agents .
Data Tables
Q & A
Q. What are the established synthetic routes for 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters, followed by functionalization. For example:
- Step 1: React 4-phenylbutyric acid (or a similar precursor) with N-(2-methylphenyl)thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
- Step 2: Introduce the butanoic acid chain via nucleophilic substitution or coupling reactions. Tert-butyl ester protection (e.g., tert-butyl 4-((5-aryl-1,3,4-thiadiazol-2-yl)thio)butanoate) is often used to improve solubility during synthesis, followed by acidic deprotection (e.g., TFA) to yield the free carboxylic acid .
- Purification: Recrystallization from DMSO/water mixtures (2:1) or chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .
Q. How is the compound characterized for structural confirmation?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to verify the thiadiazole ring protons (δ 7.2–9.0 ppm for aromatic and amide protons) and butanoic acid chain integration (δ 2.3–2.6 ppm for CH₂ groups) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: ±0.3%, H: ±0.1%) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of the compound?
Methodological Answer: Yield optimization involves:
- Reagent Ratios: Use a 1:3 molar ratio of carboxylic acid precursor to POCl₃ to ensure complete cyclization .
- Reaction Monitoring: Track reaction progress via TLC (silica gel, UV detection) or HPLC (C18 column, acetonitrile/water mobile phase) to identify intermediate phases .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity, especially for coupling steps involving bulky aryl groups .
- Temperature Control: Maintain strict temperature ranges (±2°C) during reflux to minimize side reactions (e.g., hydrolysis of the thiadiazole ring) .
Q. What strategies are used to evaluate its biological activity?
Methodological Answer: Biological evaluation typically focuses on enzyme inhibition or receptor binding:
- Enzyme Assays: Test inhibitory activity against Rho kinase or myosin light-chain phosphatase using fluorogenic substrates (e.g., ATPase activity assays with IC₅₀ determination) .
- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., Rho-associated kinases) using the compound’s 3D structure (optimized via DFT calculations) .
- Cellular Uptake: Use fluorescent analogs (e.g., FITC-labeled derivatives) to assess permeability in cell monolayers (Caco-2 or MDCK cells) .
Q. How to address contradictions in purity data from different synthesis batches?
Methodological Answer: Resolve discrepancies via:
- Orthogonal Analytical Methods: Combine HPLC (C18 column, 220 nm detection) with LC-MS to detect trace impurities (e.g., unreacted starting materials or hydrolyzed byproducts) .
- Thermogravimetric Analysis (TGA): Identify residual solvents or moisture content that may skew elemental analysis results .
- Batch Comparison: Analyze NMR spectra (DMSO-d₆) across batches for consistent integration ratios of key protons (e.g., thiadiazole vs. butanoic acid CH₂ groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
